3-Cyclobutoxypyrazine-2-carboxylic acid
Overview
Description
3-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of carboxylic acids, including this compound, consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids undergo a variety of reactions. They can undergo nucleophilic substitution reactions where the nucleophile (-OH) is substituted by another nucleophile . They can also be reduced by nucleophilic addition to produce primary alcohols .Scientific Research Applications
Antimycobacterial Drug Development
Research on pyrazine derivatives, such as the aminopyrazinoic acid esters, indicates significant potential in antimycobacterial drug development. Doležal et al. (2013) synthesized a series of esters of the 3-aminopyrazine-2-carboxylic acid, finding hexyl 3-aminopyrazine-2-carboxylate to exhibit notable antimycobacterial activity against M. tuberculosis H37Rv with a MIC of 6.25 μg/mL. This study underscores the relevance of pyrazine derivatives in addressing tuberculosis, suggesting a similar research avenue for 3-Cyclobutoxypyrazine-2-carboxylic acid derivatives (Doležal et al., 2013).
Structural and Spectroscopic Analysis
The investigation into the structural dynamics and photochemistry of 3-aminopyrazine-2-carboxylic acid by Pagacz-Kostrzewa et al. (2021) through FTIR spectroscopy highlights the compound's complex behavior under UV irradiation, revealing new isomers and photoinduced reactions. Such studies are crucial for understanding the fundamental properties of pyrazine derivatives, paving the way for innovative applications in materials science and photochemistry (Pagacz-Kostrzewa et al., 2021).
Synthetic Methodologies and Chemical Reactions
Research on multicomponent cyclocondensation reactions involving aminoazoles and pyruvic acids, as discussed by Sakhno et al. (2008), provides valuable insights into the synthesis of complex heterocyclic compounds. Such methodologies offer a foundation for the synthesis of this compound derivatives, potentially leading to new materials with applications in medicinal and biological sciences (Sakhno et al., 2008).
Properties
IUPAC Name |
3-cyclobutyloxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-8(11-5-4-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFUKCXOIUKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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